molecular formula C20H16N4O3S B13367685 6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367685
M. Wt: 392.4 g/mol
InChI Key: PUANIDHHQMSJQV-UHFFFAOYSA-N
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Description

6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. The molecule is substituted at the 3-position with a 3-methylbenzofuran moiety and at the 6-position with a 3-methoxyphenoxymethyl group.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

6-[(3-methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N4O3S/c1-12-15-8-3-4-9-16(15)27-18(12)19-21-22-20-24(19)23-17(28-20)11-26-14-7-5-6-13(10-14)25-2/h3-10H,11H2,1-2H3

InChI Key

PUANIDHHQMSJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Construction of the Benzofuran Moiety

Methodology:
The benzofuran ring, a critical part of the target molecule, is typically synthesized via cyclization reactions involving 2-hydroxybenzaldehyde derivatives. A common approach involves the cyclization of 2-hydroxybenzaldehyde with alkynes or suitable precursors under acidic conditions, leading to the formation of the benzofuran core.

Reaction Conditions:

  • Acidic catalysis (e.g., sulfuric acid, polyphosphoric acid)
  • Elevated temperatures (~80-120°C)
  • Use of solvents like ethanol or acetic acid

Data Tables Summarizing Key Reaction Parameters

Step Starting Material Reagents Solvent Catalyst Temperature Yield (%) Notes
Benzofuran formation 2-Hydroxybenzaldehyde Acid (H2SO4) Ethanol - 80-120°C 70-85 Cyclization via electrophilic substitution
Thiadiazole core synthesis Thiosemicarbazide P2S5 or Lawesson’s reagent Acetic acid - 100-150°C 60-80 Cyclization via sulfur insertion
Phenoxy methylation 3-Methoxyphenol Formaldehyde or chloromethyl methyl ether Acetone K2CO3 50-80°C 75-90 Ether formation
Final coupling Heterocycle + Benzofuran derivative Pd catalyst Toluene/DMF Pd(PPh3)4 Reflux 65-85 Cross-coupling or nucleophilic substitution

Scientific Research and Optimization Insights

  • Reaction Efficiency:
    The use of dehydrating agents like POCl3 and TMSCl has been shown to significantly improve cyclization yields of the thiadiazole core, often exceeding 70% under optimized conditions.

  • Green Chemistry Approaches:
    Recent advances include microwave-assisted synthesis and ultrasonic irradiation, reducing reaction times to minutes and improving yields (up to 90%) while minimizing solvent use.

  • Substituent Effects:
    Electron-donating groups on phenolic precursors facilitate etherification, whereas electron-withdrawing groups on heterocycles can influence nucleophilic substitution efficiency.

  • Purification Techniques: Crystallization, chromatography, and recrystallization are employed post-synthesis to achieve high-purity compounds suitable for biological evaluation.

Chemical Reactions Analysis

6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: It exhibits potential antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for biological studies.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, cholinesterase, and other enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Adamantyl and Aryl Derivatives

Compounds such as 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () demonstrate that bulky substituents like adamantyl enhance COX-1/2 inhibitory activity but may reduce solubility.

Methoxy-Substituted Derivatives

Compounds like 3-(4-methoxyphenyl)-6-(3,4-dimethoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () and 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl) derivatives () show that methoxy groups enhance metabolic stability and target affinity. The target’s 3-methoxyphenoxy group may similarly improve kinase inhibition, as seen in 3-(2-chlorophenyl)-6-((4-methoxyphenoxy)methyl) derivatives acting as p38 MAPK inhibitors .

Heterocyclic Modifications

  • Indole vs. Benzofuran: Indole-containing analogs (e.g., 3-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol, ) exhibit Bcl-2-targeted anticancer activity.
  • Fluorophenyl/Naphthyl Derivatives: Compounds like FPNT and CPNT () show fluorophenyl groups enhance antioxidant and anticancer activity.

Pharmacological Profiles

Anticancer Activity

  • GI50/TGI Values: Derivatives like KA39 () exhibit GI50 values in the µM range against prostate and colorectal cancer cells. The target’s benzofuran group, known for intercalative DNA binding in other contexts, may confer similar potency .
  • Apoptosis Induction : Indole-based triazolothiadiazoles () induce apoptosis via Bcl-2 modulation. The target’s benzofuran moiety may target alternative pathways, such as kinase inhibition .

Anti-Inflammatory Activity

Compounds like 3b and 3c () with naphthoxy groups show potent anti-inflammatory activity (comparable to naproxen) and reduced ulcerogenicity. The target’s smaller phenoxy group may offer improved tissue penetration but lower efficacy .

Enzyme Inhibition

  • COX-1/2 Inhibition : Adamantyl derivatives () inhibit COX enzymes, critical in inflammation. The target’s lack of adamantyl may reduce selectivity for COX isoforms .
  • Kinase Inhibition: The 4-methoxyphenoxy analog () inhibits p38 MAPK, suggesting the target’s 3-methoxyphenoxy group could similarly target kinases but with positional effects on binding .

Structural and Physicochemical Comparison

Compound Substituents (Core: [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) Key Features Biological Activity Reference
3-(3-Methylbenzofuran), 6-(3-methoxyphenoxymethyl) Oxygen-rich heterocycles, moderate bulk Hypothesized kinase inhibition N/A
Adamantyl + aryl (e.g., 2-chloro-6-fluorophenyl) High steric bulk COX-1/2 inhibition
4-Methoxyphenoxymethyl + 2-chlorophenyl Optimal methoxy positioning p38 MAPK inhibition
Indole-3-yl + thiol Nitrogen-rich, pro-apoptotic Bcl-2-targeted anticancer
Fluorophenyl/naphthyl Enhanced metabolic stability Antioxidant/anticancer

Biological Activity

The compound 6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a triazolo-thiadiazole framework which is known for its diverse biological activities.
  • Substituents : The methoxyphenyl and benzofuran moieties are significant for enhancing the biological profile of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In vitro Assessment
A study assessed the cytotoxic effects of similar benzofuran derivatives on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that these compounds inhibited cell growth with IC50 values ranging from 1.48 µM to 47.02 µM. Notably, a derivative with a para-methoxy group exhibited an IC50 comparable to staurosporine, a known potent anticancer agent .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Many benzofuran derivatives have been shown to induce apoptosis in cancer cells. For example, one study reported that a derivative induced 42.05% apoptosis in the A549 cell line .
  • Cell Cycle Arrest : Some compounds cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antioxidant Activity

Benzofuran derivatives also exhibit antioxidant properties. This activity is crucial as it helps mitigate oxidative stress within cells, which is often elevated in cancerous tissues.

Other Biological Activities

In addition to anticancer effects, benzofuran-based compounds have been studied for their potential anti-inflammatory and antimicrobial activities. These properties could be beneficial in developing multi-target therapeutic agents.

Data Summary

Activity IC50 Values (µM) Cell Lines Tested Mechanism
Anticancer1.48 - 47.02A549, NCI-H23Apoptosis induction
AntioxidantN/AN/AReduces oxidative stress
Anti-inflammatoryN/AVariousInhibition of inflammatory pathways

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of triazole-thiol precursors with substituted aromatic acids in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group . To optimize:
  • Vary reaction time and temperature (e.g., reflux in ethanol at 80°C for 8–12 hours).
  • Test alternative catalysts (e.g., microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods ).
  • Purify intermediates via column chromatography or recrystallization (ethanol/DMF mixtures improve crystal purity ).

Q. What spectroscopic and crystallographic methods are most reliable for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methoxyphenoxy methyl protons at δ 3.8–4.2 ppm ).
  • X-ray crystallography : Resolve the triazolo-thiadiazole core planarity and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π–π stacking influence crystal packing ).
  • IR spectroscopy : Identify thiadiazole (C–S stretch at 650–750 cm⁻¹) and triazole (N–H bend at 1500–1600 cm⁻¹) functionalities .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • COX-1/COX-2 inhibition : Use ELISA kits to evaluate selectivity (related triazolo-thiadiazoles show 10–20× selectivity for COX-2 ).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
  • ADME profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :
  • Systematic substitution : Modify the 3-methylbenzofuran and 3-methoxyphenoxy groups. For example:
PositionSubstituent ChangeExpected Impact
3Replace benzofuran with pyrazoleAlters π-electron density, affecting target binding
6Vary methoxy group position (para → meta/ortho)Modulates steric hindrance and hydrogen bonding
  • Computational docking : Use AutoDock Vina to predict binding modes with targets like COX-2 (PDB: 3LN1) or fungal CYP51 (PDB: 3LD6) .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodological Answer :
  • Re-evaluate assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤1% to avoid false negatives ).
  • Validate purity : Use HPLC-MS to confirm >95% purity (impurities <5% can skew IC₅₀ values ).
  • Compare pharmacokinetics : Low bioavailability in inactive analogs may explain discrepancies despite in vitro potency .

Q. What strategies are effective for computational modeling of drug-target interactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use GROMACS to simulate binding stability over 100 ns (e.g., analyze RMSD fluctuations in the triazolo-thiadiazole core ).
  • Free energy calculations : Apply MM-PBSA to estimate binding free energy (ΔG) for lead optimization .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features using Schrödinger Phase to identify critical interaction sites .

Q. How can crystallography elucidate intermolecular interactions affecting solubility?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., C–H⋯O interactions between methoxy groups and solvent molecules ).
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., >25% H-bonding correlates with poor solubility ).
  • Co-crystallization : Screen with cyclodextrins or co-solvents to improve lattice stability .

Q. What methodologies address metabolic instability in preclinical studies?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the methoxyphenoxy methyl position .

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